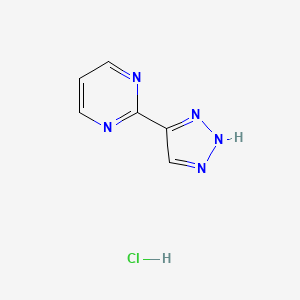

2-(2H-三唑-4-基)嘧啶;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” is a compound that contains a triazole and a pyrimidine ring . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” can be determined using various analytical techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用

有机化学中的合成和应用:

- Zheng 等人 (2014) 讨论了从 N-(吡啶-2-基)苯并咪酰胺合成生物学上重要的 1,2,4-三唑并[1,5-a]吡啶,重点介绍了一种无金属氧化 N-N 键形成的新策略。

- Bucevičius 等人 (2015) 探索了 2,4-双(4-芳基-1,2,3-三唑-1-基)吡咯并[2,3-d]嘧啶的合成,重点是通过引入极性和空间取代基来调整光学性质。

药物化学和生物活性:

- Pinheiro 等人 (2020) 综述了 [1,2,4]三唑并[1,5-a]嘧啶 (TPs) 在农业和药物化学中的应用,指出了它们的抗菌、抗真菌、抗病毒、抗寄生虫和抗癌特性。

- Łakomska & Fandzloch (2016) 讨论了含有 1,2,4-三唑并[1,5-a]嘧啶的配位化合物的开发,重点介绍了它们在抗癌、抗寄生虫和抗菌前药等医药应用中的潜力。

先进材料和化学应用:

- Lahmidi 等人 (2019) 合成了一种含有 1,2,4-三唑并[1,5-a]嘧啶环的新型嘧啶衍生物,并对其结构进行了表征,强调了其在抗菌活性方面的潜力。

- Tang 等人 (2014) 制备了 8-溴-7-氯[1,2,4]三唑并[4,3-c]嘧啶,探索了它们作为合成中间体通过各种化学反应进行多样化的用途。

作用机制

未来方向

The future directions for “2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” and similar compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

属性

IUPAC Name |

2-(2H-triazol-4-yl)pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5.ClH/c1-2-7-6(8-3-1)5-4-9-11-10-5;/h1-4H,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQFJYSLNDSHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

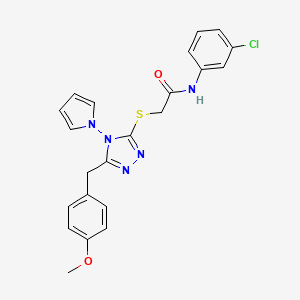

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide](/img/structure/B2463304.png)

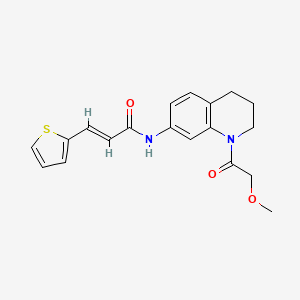

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2463314.png)

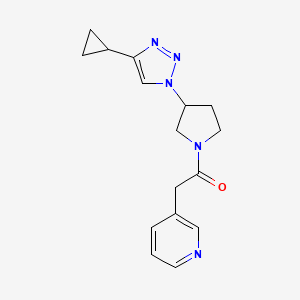

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2463315.png)

![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2463316.png)